1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones, followed by cyclization reactions. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halogenated compounds and suitable catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it suitable for use in the development of optical materials and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme . The compound’s effects are mediated through its binding to these molecular targets, leading to the inhibition of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one: A related compound used in diazo-coupling reactions.
Uniqueness
1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is unique due to its combined structural features of benzothiazole and pyrazole, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H17N3OS/c1-3-4-7-11-10(2)17-18(14(11)19)15-16-12-8-5-6-9-13(12)20-15/h5-6,8-9,17H,3-4,7H2,1-2H3 |
InChI Key |
WPBBXYVQSWQQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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